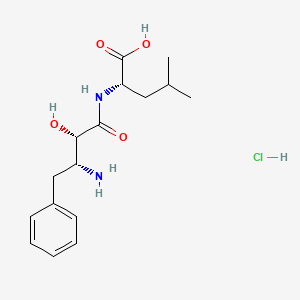

Chlorhydrate de bestatine

Vue d'ensemble

Description

Le chlorhydrate de bestatine, également connu sous le nom d'Ubenimex, est un dipeptide synthétique qui a été initialement isolé de la bactérie Streptomyces olivoreticuli. Il est un inhibiteur puissant de plusieurs aminopeptidases, notamment la leucine aminopeptidase, l'aminopeptidase B et la triaminopeptidase. Le this compound a montré des propriétés antitumorales significatives et est étudié pour ses applications thérapeutiques potentielles dans le traitement du cancer .

Applications De Recherche Scientifique

Le chlorhydrate de bestatine a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé comme bloc de construction chiral et catalyseur/ligand chiral dans la synthèse asymétrique.

Biologie : Il sert d'inhibiteur de protéase pour la purification des protéines.

Médecine : Le this compound est étudié pour son utilisation potentielle dans le traitement de la leucémie myéloïde aiguë, du cancer du poumon et du cancer du nasopharynx. Il est également utilisé pour traiter l'hypercholestérolémie.

Industrie : Il est utilisé dans le développement de nouveaux agents thérapeutiques et comme outil en recherche biochimique .

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant les aminopeptidases, notamment la leucine aminopeptidase, l'aminopeptidase B et la triaminopeptidase. Il se lie au site actif de ces enzymes, empêchant l'hydrolyse des liaisons peptidiques. Cette inhibition conduit à l'accumulation de peptides, qui peuvent avoir divers effets biologiques. Le this compound inhibe également la leucotriène A4 hydrolase, qui joue un rôle dans l'inflammation et la réponse immunitaire .

Mécanisme D'action

Target of Action

Bestatin hydrochloride, also known as Ubenimex, is a competitive protease inhibitor . It primarily targets aminopeptidase B , leukotriene A4 hydrolase , and aminopeptidase N . These enzymes play crucial roles in protein degradation and modulation of some bioactive peptides.

Mode of Action

Bestatin hydrochloride interacts with its targets by inhibiting their enzymatic activity. It binds to the active sites of these aminopeptidases, preventing them from cleaving amino acids from the N-terminus of proteins and peptides . This inhibition can lead to the accumulation of certain peptides in the body, affecting various physiological processes.

Biochemical Pathways

The inhibition of aminopeptidases by Bestatin hydrochloride affects several biochemical pathways. For instance, it can protect endogenous opioid peptides, such as Met-enkaphalins, Leu-enkaphalins, and β-Endorphin, from degradation . These peptides are involved in pain perception and immune response modulation. By protecting these peptides from degradation, Bestatin hydrochloride can enhance their analgesic and immunomodulatory effects .

Pharmacokinetics

The pharmacokinetics of Bestatin hydrochloride in mice are dependent on the route of administration . Following intravenous administration, it has a short half-life (1.69 min t1/2α and 12.8 min t1/2β), but a high initial serum level . When administered via other routes (intraperitoneal, subcutaneous, intramuscular, or oral), Bestatin hydrochloride has longer half-lives . The maximum area under the concentration-time curve occurs following intravenous and intramuscular administration, with a lower level following oral or intraperitoneal administration .

Result of Action

The inhibition of aminopeptidases by Bestatin hydrochloride leads to various molecular and cellular effects. It can enhance the proliferation of normal human bone marrow granulocyte–macrophage progenitor cells, exert a direct stimulating effect on lymphocytes, and have an indirect effect on monocytes . It also exhibits analgesic activity by protecting endogenous opioid peptides from degradation . Furthermore, it has been studied for use in the treatment of acute myelocytic leukemia .

Analyse Biochimique

Biochemical Properties

Bestatin hydrochloride plays a crucial role in biochemical reactions by inhibiting aminopeptidases, which are enzymes that catalyze the removal of amino acids from the amino terminus of peptide substrates. Specifically, Bestatin hydrochloride inhibits aminopeptidase N (APN), aminopeptidase B, and leukotriene A4 hydrolase . These interactions prevent the breakdown of peptides, thereby modulating various physiological processes, including immune responses and inflammation.

Cellular Effects

Bestatin hydrochloride exerts significant effects on various cell types and cellular processes. It enhances the differentiation of acute promyelocytic leukemia (APL) cells and inhibits the phosphorylation of p38 MAPK, a key signaling molecule . Additionally, Bestatin hydrochloride reduces the growth rate and division frequency of cells, leading to slower cell cycle progression . It also inhibits aminopeptidase activity in cell lysates, affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, Bestatin hydrochloride exerts its effects by binding to and inhibiting specific aminopeptidases, such as aminopeptidase N (APN) and leukotriene A4 hydrolase . This inhibition disrupts the normal function of these enzymes, leading to altered peptide processing and modulation of signaling pathways. Bestatin hydrochloride also affects gene expression by inhibiting the activity of enzymes involved in peptide degradation, thereby influencing cellular responses and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bestatin hydrochloride change over time. The compound is stable and maintains its inhibitory activity for extended periods. Prolonged exposure to Bestatin hydrochloride can lead to degradation and reduced efficacy . Long-term studies have shown that Bestatin hydrochloride can induce apoptosis in tumor cells and enhance immune responses over time .

Dosage Effects in Animal Models

The effects of Bestatin hydrochloride vary with different dosages in animal models. At lower doses, it effectively inhibits aminopeptidase activity and enhances immune responses without causing significant toxicity . At higher doses, Bestatin hydrochloride can induce adverse effects, such as reduced T-cell counts and potential toxicity . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

Bestatin hydrochloride is involved in metabolic pathways related to peptide degradation. It interacts with enzymes such as aminopeptidase N (APN) and leukotriene A4 hydrolase, inhibiting their activity and altering metabolic flux . This inhibition affects the levels of metabolites and modulates various physiological processes, including immune responses and inflammation.

Transport and Distribution

Within cells and tissues, Bestatin hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its inhibitory effects on aminopeptidases. The distribution of Bestatin hydrochloride within cells and tissues is crucial for its efficacy and therapeutic potential.

Subcellular Localization

Bestatin hydrochloride is localized to specific subcellular compartments, where it exerts its activity. It is directed to these compartments through targeting signals and post-translational modifications . The subcellular localization of Bestatin hydrochloride is essential for its function, as it ensures that the compound reaches its target enzymes and modulates their activity effectively.

Méthodes De Préparation

La synthèse du chlorhydrate de bestatine implique plusieurs étapes, à partir d'une stratégie de précurseur commun. L'une des méthodes comprend l'utilisation d'un ester α,β-insaturé comme précurseur commun. La synthèse implique des conditions de réaction douces, de bons rendements et une excellente stéréosélectivité. Une méthode plus douce utilisant du magnésium dans du méthanol sec sous reflux pendant 12 heures est également utilisée. L'étape finale implique l'utilisation d'acide chlorhydrique 6N dans le dioxane pour préparer le this compound .

Analyse Des Réactions Chimiques

Le chlorhydrate de bestatine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits.

Réduction : Les réactions de réduction peuvent modifier sa structure, modifiant potentiellement son activité biologique.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule, conduisant à la formation d'analogues aux propriétés variées.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de bestatine est unique en sa capacité à inhiber plusieurs aminopeptidases avec une grande spécificité. Des composés similaires comprennent :

Amastatine : Un autre inhibiteur de l'aminopeptidase avec une structure et une spécificité différentes.

Pepstatine : Un inhibiteur des protéases aspartiques, structurellement différent du this compound.

E-64 : Un inhibiteur de la protéase cystéine avec un mécanisme d'action différent.

Le this compound se distingue par son large spectre d'activité et ses applications thérapeutiques potentielles dans le cancer et d'autres maladies .

Propriétés

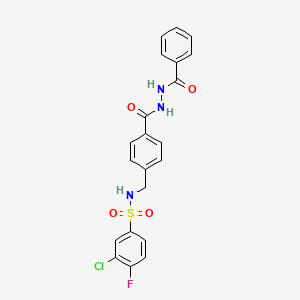

IUPAC Name |

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H/t12-,13+,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDFITZJGKUSDK-UDYGKFQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65391-42-6 | |

| Record name | L-Leucine, N-[(2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65391-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Leucine, N-[(2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UBENIMEX HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY7Y2JX7NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

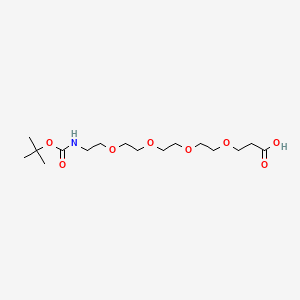

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/new.no-structure.jpg)